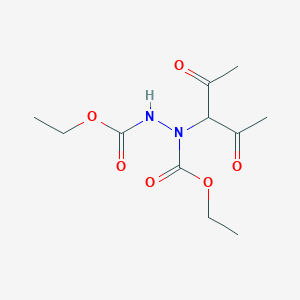

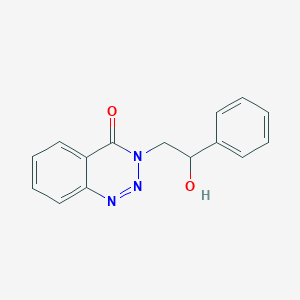

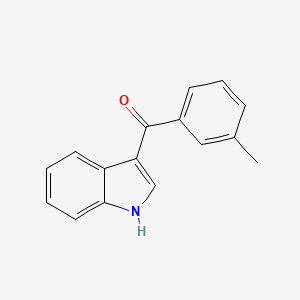

![molecular formula C16H17N3OS B1660238 1H-Bencimidazol, 2-[[(4-metoxi-3,5-dimetil-2-piridinil)metil]tio]- CAS No. 73590-87-1](/img/structure/B1660238.png)

1H-Bencimidazol, 2-[[(4-metoxi-3,5-dimetil-2-piridinil)metil]tio]-

Descripción general

Descripción

This compound is a benzimidazole derivative . It is also known as 5-Methoxy-2-[[(4-Methoxy-3,5-diMethyl-2-pyridinyl)Methyl]thio]-1H-benzimidazole N-Oxide, a metabolite of Omeprazole .

Synthesis Analysis

The synthesis of this compound involves the condensation of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride and 2-mercapto-5-methoxy benzimidazole . Another method involves reacting 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole with 3-chloroperoxybenzoic acid in ethyl acetate at a temperature between -10°C and 5°C .Molecular Structure Analysis

The molecule adopts a nearly extended form. Two centrosymmetrically related molecules form a cyclic dimer by intermolecular N-H…O hydrogen bonding, and the dimers are held together by van der Waals contacts between the neighboring aromatic rings in the crystal structure .Chemical Reactions Analysis

Under acidic conditions, the compound reacts with a stoichiometric amount of ethyl mercaptan (or beta-mercaptoethanol) to produce regio-isomers of N-sulfenylated omeprazole sulfide .Physical And Chemical Properties Analysis

The molecular weight of the compound is 299.4 g/mol . The compound has a topological polar surface area of 76.1 Ų . The compound has a rotatable bond count of 4 .Mecanismo De Acción

Target of Action

The primary target of this compound, also known as 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole, is the proton pump . Proton pumps are integral membrane proteins that are responsible for moving protons across a biological membrane. They play a crucial role in maintaining the pH gradient across the membrane, which is essential for various cellular processes.

Mode of Action

This compound acts as a selective proton pump inhibitor . It binds to the proton pump and inhibits its action, thereby reducing the production of gastric acid. This inhibition is dose-dependent and affects both basal and stimulated acid secretion.

Biochemical Pathways

The inhibition of the proton pump disrupts the H+/K+ ATPase enzymatic system , also known as the gastric proton pump. This system is the final pathway in the production of gastric acid. By inhibiting this system, the compound reduces the secretion of gastric acid, thereby increasing the pH within the stomach.

Pharmacokinetics

Similar compounds like omeprazole are well absorbed from the gastrointestinal tract and are extensively metabolized by the liver . The bioavailability of these compounds can be affected by factors such as food intake, gastric pH, and interactions with other drugs.

Result of Action

The primary result of the compound’s action is a reduction in gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from conditions associated with excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- in lab experiments is its low toxicity. This makes it a suitable candidate for in vitro and in vivo studies. However, the compound's limited solubility in water can pose a challenge in some experiments.

Direcciones Futuras

1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- has shown promising results in various research fields. Future studies could focus on investigating the compound's potential as a therapeutic agent for various diseases. Additionally, the development of more efficient synthesis methods and the exploration of the compound's structure-activity relationship could lead to the discovery of more potent analogs.

In conclusion, 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- is a promising compound that has shown potential applications in various research fields. Its low toxicity and diverse biological activities make it a suitable candidate for further studies.

Aplicaciones Científicas De Investigación

Inhibidor de la Bomba de Protones

Este compuesto es un ingrediente clave en Omeprazol, un inhibidor de la bomba de protones ampliamente utilizado . Actúa como un inhibidor selectivo de la bomba de protones y se usa para tratar afecciones causadas por una producción excesiva de ácido estomacal, como la enfermedad por reflujo gastroesofágico (ERGE), la enfermedad ulcerosa péptica y el síndrome de Zollinger-Ellison .

Inhibidor de la Corrosión

Se ha informado que los derivados del benzimidazol, incluido este compuesto, son inhibidores de la corrosión efectivos para aceros, metales puros y aleaciones . Son particularmente efectivos en medios ácidos extremadamente agresivos y corrosivos .

Ligandos Orgánicos

Los benzimidazoles, incluido este compuesto, se utilizan como ligandos orgánicos . Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación.

Tintes Blanqueadores Fluorescentes

Este compuesto tiene aplicaciones como tintes blanqueadores fluorescentes . Estos tintes se utilizan para mejorar la apariencia del color de la tela y el papel, impartiendo una apariencia más blanca que el blanco.

Materiales Funcionales

Los benzimidazoles se utilizan en la creación de materiales funcionales . Estos materiales tienen propiedades que pueden modificarse significativamente de manera controlada mediante estímulos externos.

Propiedades Fotofísicas y Fotoeléctricas

Este compuesto exhibe diversas propiedades fotofísicas y propiedades fotoeléctricas . Esto lo hace útil en el campo de la optoelectrónica, que se ocupa de los dispositivos emisores de luz o detectores de luz.

Agentes Antitumorales

Se han sintetizado y evaluado nuevos derivados de benzotiazol, benzimidazol y benzoxazol, incluido este compuesto, como posibles agentes antitumorales .

Estudios Físico-Químicos

Este compuesto se ha utilizado en estudios físico-químicos de complejos ternarios recién formados de metales de transición interna .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is a metabolite of Omeprazole , a proton pump inhibitor used as an antiulcerative agent . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in gastric acid secretion.

Cellular Effects

Given its relationship to Omeprazole, it may influence cell function by affecting cell signaling pathways related to acid secretion .

Molecular Mechanism

The molecular mechanism of action of 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole is not well-defined. As a metabolite of Omeprazole, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its relationship to Omeprazole, it may interact with enzymes or cofactors involved in the metabolism of this drug .

Propiedades

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-10-8-17-14(11(2)15(10)20-3)9-21-16-18-12-6-4-5-7-13(12)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVRIUZRAIVZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443220 | |

| Record name | 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73590-87-1 | |

| Record name | 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1660159.png)

![2-[[Benzyl(2-hydroxyethyl)amino]methyl]pyridin-3-ol](/img/structure/B1660162.png)

![Butyl (2R,4R)-4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B1660167.png)

![4-{[(4-Methylphenyl)sulfanyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B1660169.png)

![2-[[4-(Diethylamino)phenyl]methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B1660174.png)